molecular formula C16H15ClN6O2 B2861300 1-(3-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941922-77-6

1-(3-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2861300
CAS No.: 941922-77-6
M. Wt: 358.79
InChI Key: AEWNWFVMZBFNPQ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative featuring a 3-chlorophenyl group and a tetrazole moiety linked via a methyl group to a 4-methoxyphenyl substituent. The tetrazole ring, a nitrogen-rich heterocycle, enhances metabolic stability and bioavailability, while the 4-methoxyphenyl group contributes electron-donating effects that may modulate solubility and receptor interactions .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O2/c1-25-14-7-5-13(6-8-14)23-15(20-21-22-23)10-18-16(24)19-12-4-2-3-11(17)9-12/h2-9H,10H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWNWFVMZBFNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound notable for its complex structure, which includes a tetrazole ring, a chlorophenyl group, and a methoxyphenyl group. This unique arrangement of functional groups suggests potential biological activities that warrant investigation, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C16H15ClN6O2C_{16}H_{15}ClN_{6}O_{2} with a molecular weight of 358.79 g/mol. The presence of the tetrazole moiety is significant as it often enhances the pharmacological properties of drugs by improving solubility and bioavailability.

Property Value
Molecular FormulaC16H15ClN6O2
Molecular Weight358.79 g/mol
Functional GroupsTetrazole, Urea, Chlorophenyl, Methoxyphenyl

Antiproliferative Activity

Research indicates that compounds with similar structures to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of diaryl ureas demonstrate substantial inhibitory activity against cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) .

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of related urea derivatives, one compound exhibited an IC50 value of 2.39 ± 0.10 μM against A549 cells, comparable to established anticancer drugs like sorafenib . This suggests that this compound may possess similar or enhanced efficacy.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. The tetrazole ring can facilitate interactions with proteins due to its ability to form hydrogen bonds, potentially influencing pathways related to tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The unique structural features of this compound suggest a promising SAR profile. The presence of the chlorophenyl group is critical for eliciting antiproliferative activity, as evidenced by various studies indicating that electron-withdrawing groups enhance the potency of similar compounds .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the distinctiveness of this compound in relation to other known tetrazole-containing ureas:

Compound Name Structural Features Unique Aspects IC50 (μM)
1-(4-chlorophenyl)-1H-tetrazoleTetrazole ring, chlorophenyl groupLacks urea structureNot reported
4-methoxyphenethylamineMethoxyphenethyl groupNo tetrazole or ureaNot applicable
3-(4-chlorophenyl)-ureaUrea group, chlorophenyl groupNo methoxy or tetrazoleNot reported
This compound Tetrazole ring, chlorophenyl & methoxyphenyl groupsUnique combination enhancing activityPotentially low μM

Comparison with Similar Compounds

Urea Derivatives with Tetrazole Moieties

describes five urea derivatives with tetrazole groups directly attached to phenyl rings. Key comparisons include:

Compound Name Substituents on Phenyl Rings Yield (%) Melting Point (°C) Key Structural Differences
1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (Target) 3-Cl, 4-OCH₃ (via methyl-tetrazole) - - Tetrazole linked via methyl group
1-(3-Chlorophenyl)-3-(2-(1H-tetrazol-5-yl)phenyl)urea 3-Cl, 2-tetrazole (direct attachment) 56 166–168 Tetrazole directly bonded to phenyl ring
1-(2-Chlorophenyl)-3-(2-(1H-tetrazol-5-yl)phenyl)urea 2-Cl, 2-tetrazole (direct attachment) 90 253–255 Chlorine position and tetrazole linkage
  • Synthetic Efficiency: Yields for direct-attachment tetrazole-urea derivatives () range from 56% to 98%, suggesting that steric hindrance or electronic effects influence reaction efficiency.

Urea Derivatives with Heterocyclic Modifications

lists urea derivatives with thiazole-piperazine moieties. For example:

  • 11f : 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.
    • Key Difference : Replaces the tetrazole-methyl group with a thiazole-piperazine-hydrazinyl chain.
    • Biological Implications : The thiazole-piperazine moiety in 11f (ESI-MS m/z: 500.2 [M+H]+) may enhance water solubility but reduce metabolic stability compared to the tetrazole group .

Tetrazole-Containing Sulfonylated Compounds

and describe sulfonylated tetrazoles synthesized via iron-catalyzed reactions:

  • 3ga: tert-Butyl 3-cyano-2-((((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)methyl)propanoate. Yield: 60%, Melting Point: Not reported. Structural Insight: The 4-methoxyphenyl-tetrazole-methyl group is stable under acidic conditions, as evidenced by HRMS and NMR data .
  • 3ca: 3-(4-Bromophenyl)-4-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile. Yield: 70%, Melting Point: 61.8–62.7°C.

Anti-Inflammatory Triazolethione Analogs

reports 159 : 3-(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5(4H)-thione.

  • Activity : Exhibits significant anti-inflammatory activity.
  • The urea group in the target compound may offer hydrogen-bonding advantages over the triazolethione .

Preparation Methods

Preparation of 1-(4-Methoxyphenyl)-1H-Tetrazol-5-ylmethanol

The tetrazole nucleus is constructed using a Huisgen cycloaddition between 4-methoxyphenyl azide and nitriles. For example:

  • Substrate : 4-Methoxyphenyl azide (synthesized from 4-methoxyaniline via diazotization and azide exchange).
  • Conditions : Reacted with acetonitrile in the presence of ZnBr₂ as a Lewis acid catalyst at 80°C for 12 hours.
  • Outcome : 1-(4-Methoxyphenyl)-1H-tetrazole-5-carbonitrile (yield: 78%), subsequently reduced to the primary alcohol using LiAlH₄ in THF.

Mechanistic Insight : The cycloaddition proceeds through a concerted mechanism, with the nitrile’s triple bond reacting with the azide’s terminal nitrogen to form the tetrazole ring.

Urea Formation: Condensation and Coupling Strategies

Carbodiimide-Mediated Urea Synthesis

The urea linkage is established by reacting 3-chloroaniline with an isocyanate derivative of the tetrazole intermediate:

  • Isocyanate Preparation : Treat 1-(4-methoxyphenyl)-1H-tetrazol-5-ylmethanol with triphosgene in dichloromethane at 0°C.
  • Coupling : Combine the isocyanate with 3-chloroaniline in anhydrous THF, catalyzed by DMAP (4-dimethylaminopyridine). Stir at room temperature for 6 hours.
  • Workup : Extract with ethyl acetate, wash with 1M HCl, and purify via silica gel chromatography (eluent: 7:3 hexane/ethyl acetate).

Yield : 62–68% after purification.

Curtius Rearrangement for Urea Assembly

An alternative route employs Curtius rearrangement to form the urea bond:

  • Azide Formation : Convert 1-(4-methoxyphenyl)-1H-tetrazol-5-ylacetic acid to its acyl azide using diphenyl phosphoryl azide (DPPA) in tert-butanol.
  • Rearrangement : Heat the acyl azide at 110°C in toluene to generate an isocyanate intermediate.
  • Trapping : Add 3-chloroaniline to the isocyanate, yielding the target urea after 12 hours.

Advantages : This method avoids moisture-sensitive intermediates, improving reproducibility for large-scale synthesis.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis of Tetrazole Intermediates

To enhance scalability, the tetrazole cycloaddition is conducted in continuous flow reactors:

  • Reactor Setup : Stainless-steel microreactor (0.5 mm inner diameter) maintained at 100°C.
  • Feed Solutions :
    • Stream A: 4-Methoxyphenyl azide (0.2 M in DMF)
    • Stream B: Acetonitrile (0.25 M in DMF) with ZnBr₂ (5 mol%)
  • Residence Time : 8 minutes
  • Output : 1-(4-Methoxyphenyl)-1H-tetrazole-5-carbonitrile (82% yield, >99% purity by HPLC).

Catalytic Amination for Urea Bond Formation

Recent advances utilize palladium catalysts to couple aryl halides with amines under milder conditions:

  • Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2 eq.)
  • Substrates : 1-(3-Chlorophenyl)-3-bromourea and 1-(4-methoxyphenyl)-1H-tetrazol-5-ylmethylamine
  • Conditions : 80°C in dioxane for 6 hours
  • Yield : 75% with minimal byproducts.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.89 (d, J = 8.8 Hz, 2H, Ar–H), 7.45–7.40 (m, 1H, Ar–H), 7.31–7.26 (m, 2H, Ar–H), 6.99 (d, J = 8.8 Hz, 2H, Ar–H), 4.82 (s, 2H, CH₂), 3.79 (s, 3H, OCH₃).
  • IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N tetrazole).

Chromatographic Purity Assessment

  • HPLC : C18 column (4.6 × 250 mm), gradient elution (acetonitrile/water + 0.1% TFA), retention time = 12.4 min, purity ≥98%.

Challenges and Mitigation Strategies

Regioselectivity in Tetrazole Formation

The [2+3]-cycloaddition may yield 1H- and 2H-tetrazole regioisomers. To suppress 2H-tetrazole formation:

  • Additive : Use NH₄Cl (1 eq.) to stabilize the transition state favoring 1-substitution.
  • Temperature : Conduct reactions below 60°C to minimize isomerization.

Byproduct Formation During Urea Coupling

Common byproducts include biuret derivatives and unreacted aniline. Mitigation involves:

  • Stoichiometry : Maintain a 1:1.1 ratio of isocyanate to amine to ensure complete conversion.
  • Scavengers : Add molecular sieves (4Å) to sequester water and prevent hydrolysis.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 1-(3-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like 3-chloroaniline and tetrazole derivatives. Key steps include:

  • Coupling Reactions : Urea formation via reaction of 3-chlorophenyl isocyanate with a tetrazole-containing amine intermediate.
  • Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps to reduce nitro or azide groups .
  • Solvents : Polar aprotic solvents (e.g., dimethylformamide or acetonitrile) enhance reaction efficiency .
  • Temperature Control : Reactions often proceed at 60–80°C to balance yield and purity .
    Optimization : Use column chromatography or recrystallization for purification. Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

Advanced: How can computational docking (e.g., AutoDock Vina) predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Target Selection : Identify receptors (e.g., kinases, GPCRs) based on structural homology to tetrazole-urea derivatives with known targets .
  • Ligand Preparation : Optimize the compound’s 3D structure using software like Open Babel, accounting for protonation states and tautomers.
  • Grid Mapping : Define binding pockets using coordinates from crystallographic data (e.g., PDB entries). AutoDock Vina automates grid calculations for flexibility .
  • Validation : Compare docking scores with experimental IC₅₀ values from biochemical assays. Adjust scoring function parameters (e.g., exhaustiveness) to improve accuracy .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the urea linkage (NH signals at δ 6.5–8.0 ppm) and tetrazole ring (aromatic protons at δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Identify urea C=O stretching (~1640–1680 cm⁻¹) and tetrazole N–H bending (~1500 cm⁻¹) .
  • LC-MS : Verify molecular weight (e.g., [M+H]⁺ at m/z ~413) and purity (>95%) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs .

Advanced: How do structural modifications (e.g., substituents on the tetrazole or phenyl rings) influence bioactivity?

Methodological Answer:

  • SAR Studies : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., fluoro) to enhance metabolic stability. Compare IC₅₀ values in enzyme inhibition assays .
  • Tetrazole Isosteres : Substitute the tetrazole with triazole or oxadiazole rings to assess impact on solubility and target binding .
  • Quantitative Analysis : Use QSAR models to correlate logP, polar surface area, and steric effects with activity data from high-throughput screens .

Basic: What are the initial steps for evaluating biological activity in vitro?

Methodological Answer:

  • Target Selection : Prioritize kinases or inflammatory mediators (e.g., COX-2) based on structural analogs .
  • Assay Design : Perform dose-response curves (0.1–100 µM) in cell-free systems (e.g., recombinant enzyme assays) .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines used .
  • Reproducibility Checks : Replicate studies under standardized protocols (e.g., CLIA guidelines) .
  • Structural Validation : Confirm compound identity via X-ray crystallography to rule out isomer or polymorph effects .

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h and quantify degradation via HPLC .
  • Plasma Stability : Test in human plasma at 37°C; measure half-life using LC-MS/MS .
  • Light/Temperature : Store at 4°C, -20°C, and RT for 1 month; monitor decomposition by TLC .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : Prepare hydrochloride or sodium salts of the tetrazole moiety .
  • Prodrug Design : Introduce ester or amide groups on the urea NH for hydrolytic activation .
  • Nanoparticle Formulation : Use PEGylated liposomes to enhance aqueous solubility and reduce clearance .

Basic: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment .
  • Knockdown/Overexpression : Use siRNA or CRISPR to confirm phenotype reversal in target-deficient cells .

Advanced: What crystallographic techniques resolve this compound’s binding mode?

Methodological Answer:

  • Co-crystallization : Soak protein crystals (e.g., kinase domains) with 1 mM compound for 24h .
  • Data Collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) structures .
  • Refinement : Apply SHELXL for anisotropic B-factors and hydrogen-bond network analysis .

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